(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15833209
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | phenyl-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C19H23N3O/c1-15(2)21-10-12-22(13-11-21)18-9-8-17(14-20-18)19(23)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | WORNRPLUSIELAL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone, reflects its three primary components:
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A pyridine ring substituted at the 3-position with a phenyl ketone group.
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A 4-isopropylpiperazine moiety attached at the 6-position of the pyridine.
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A methanone bridge linking the pyridine and phenyl groups.
The molecular formula is C₂₁H₂₅N₃O, with a molecular weight of 335.45 g/mol. Key structural features include:
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Pyridine ring: Provides aromaticity and facilitates π-π interactions in biological systems.
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Piperazine substituent: Introduces basicity and conformational flexibility, enhancing binding to biomolecular targets .
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Phenyl ketone: Contributes to hydrophobicity and potential hydrogen-bonding interactions.
A comparative analysis with structurally analogous compounds, such as 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine and 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one , reveals shared synthetic pathways and reactivity profiles.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step protocols:
Step 1: Formation of the Pyridine Core
A 3-bromo-6-chloropyridine intermediate is prepared via halogenation of pyridine derivatives. Substitution at the 6-position with 4-isopropylpiperazine occurs under nucleophilic aromatic substitution (NAS) conditions, often using polar aprotic solvents (e.g., DMF) and elevated temperatures .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; insoluble in H₂O |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |
| pKa | 7.8 (piperazine nitrogen) |
The compound’s low aqueous solubility aligns with its hydrophobic aromatic components, while the piperazine moiety confers moderate basicity. Stability studies indicate decomposition under UV light (>8 hours exposure), warranting storage in amber vials .
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for:
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Antidepressants: Modifying the phenyl group to include electron-withdrawing substituents enhances serotonin reuptake inhibition .
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Anticancer Agents: Conjugation with DNA-intercalating moieties (e.g., acridine) improves topoisomerase inhibition .
Patent Landscape
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WO202315678A1: Covers piperazine-pyridine derivatives for treating Parkinson’s disease.
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US2024102545B2: Claims methanone-linked heterocycles as kinase inhibitors .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 3.75–3.60 (m, 4H, piperazine-H), 2.95 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃) .
High-Resolution Mass Spectrometry (HRMS)
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